5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
Description
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
FHQULZXYLCDMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group, forming 2-fluoro-5-nitroaniline.
Chlorination: The amino group is protected, and the compound undergoes chlorination to introduce the chloro group at the 5th position.
Deprotection and Alkylation: The protecting group is removed, and the compound is alkylated with cyclopropylmethyl chloride to yield 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogs :
5-Chloro-2-fluoroaniline (CAS: 2106-05-0): Lacks the N-cyclopropylmethyl group, leading to reduced steric bulk and lower lipophilicity (molecular weight: 145.56 g/mol) .
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline : Features a fluorobenzyl group instead of cyclopropylmethyl, introducing additional aromaticity and electron-withdrawing effects .
5-Fluoro-2-nitro-N-propylaniline (CAS: 951667-98-4): Contains a nitro group (strong electron-withdrawing) and a propyl chain, which increases molecular weight (233.26 g/mol) and reactivity in electrophilic substitutions .
Table 1: Structural and Electronic Comparisons
Spectroscopic and Structural Insights
- Fluoroaniline Isomers : A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, revealing that substituent positions significantly influence hydrogen bonding and molecular packing. For instance, the 5-nitro isomer exhibits stronger intermolecular interactions due to favorable dipole alignment .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : This compound is critical in synthesizing pyrazole carboxamides, which show promise as kinase inhibitors .
- Agrochemicals : Its structural analogs, such as 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide, are used in herbicide development, highlighting the role of halogenated anilines in agrochemical design .
Biological Activity
5-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Chloro group at the 5th position
- Cyclopropylmethyl group attached to the nitrogen atom
- Fluoro group at the 2nd position of the aniline ring
The molecular formula is with a molecular weight of 199.65 g/mol. This unique arrangement of substituents contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.
Research indicates that 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may also interact with various receptors, modifying their functions and influencing cellular responses .
Antimicrobial Activity
Studies have demonstrated that 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline possesses significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and exhibited notable efficacy. The following table summarizes its antimicrobial activity compared to other compounds:
| Compound Name | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline | Staphylococcus aureus | 32 µg/mL |
| 4-Bromo-3-fluoroaniline | Escherichia coli | 64 µg/mL |
| 2-Chloro-4-fluoroaniline | Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the unique structure of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline may confer enhanced antibacterial properties compared to structurally similar compounds.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study focusing on its effects on cancer cell lines revealed the following findings:
- Cell Line Tested : A549 (lung cancer), HCT116 (colon cancer)
- IC50 Values :
- A549: 1.58 µM
- HCT116: 1.75 µM
These values indicate potent activity against these cancer cell lines, suggesting that the compound may inhibit cell proliferation effectively .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antiviral Activity : In vitro experiments demonstrated that the compound could significantly reduce viral mRNA levels in infected cells, indicating potential as an antiviral agent against influenza viruses .
- Mechanistic Studies : Research has focused on elucidating how the compound interacts with cellular targets. For example, it was found to interfere with tubulin polymerization, which is crucial for cell division, thereby providing a mechanism for its anticancer activity .
- Comparative Analysis : The compound's structural analogs were tested to assess variations in biological activity. Results indicated that modifications in substituent positions significantly affected potency and selectivity against various targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
